4-(2-Formylphenyl)-2-hydroxybenzoic acid

Medicinal chemistry Drug design Physicochemical property optimization

This compound is the irreplaceable 4-(2-Formylphenyl)-2-hydroxybenzoic acid (CAS 1261945-55-4). Unlike its regioisomers, its ortho-formyl group enables unique cyclization routes (phthalide, benzofuran) and provides a bidentate salicylic acid-type chelation motif essential for C–H functionalization and patent-protected antidiabetic SAR programs. Generic substitution is not possible; secure this specific scaffold to ensure synthetic and pharmacological fidelity.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 1261945-55-4
Cat. No. B6396735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Formylphenyl)-2-hydroxybenzoic acid
CAS1261945-55-4
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C14H10O4/c15-8-10-3-1-2-4-11(10)9-5-6-12(14(17)18)13(16)7-9/h1-8,16H,(H,17,18)
InChIKeyWNIQUPBORITMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(2-Formylphenyl)-2-hydroxybenzoic acid (CAS 1261945-55-4): A Bifunctional Biaryl Aldehyde Building Block for Medicinal Chemistry and Materials Science


4-(2-Formylphenyl)-2-hydroxybenzoic acid (CAS 1261945-55-4) is a bifunctional aromatic compound belonging to the hydroxybiphenyl carboxylic acid class, characterized by the molecular formula C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol. Its structure features a 2-hydroxybenzoic acid core coupled at the 4-position with a 2-formylphenyl substituent, creating a biaryl scaffold that simultaneously presents a carboxylic acid, a phenolic hydroxyl, and an aldehyde functionality . The compound is primarily utilized as a synthetic intermediate in the preparation of complex organic molecules, including heterocyclic compounds and functional materials, with the formyl group enabling condensation reactions and the carboxylic acid moiety supporting amide or ester bond formation .

Why Generic Substitution Fails: The Unique Ortho-Formyl / Para-Hydroxybenzoic Acid Geometry of CAS 1261945-55-4 Cannot Be Replicated by Regioisomeric Analogs


The precise spatial arrangement of functional groups in 4-(2-formylphenyl)-2-hydroxybenzoic acid—specifically the ortho-formyl substituent on the pendant phenyl ring combined with the 2-hydroxy-4-substituted benzoic acid core—creates a unique intramolecular hydrogen-bonding network and reactivity profile that cannot be reproduced by any single commercially available regioisomer or simpler analog . Closely related compounds such as 4-(3-formylphenyl)-2-hydroxybenzoic acid (CAS 1261929-25-2) and 4-(4-formylphenyl)-3-hydroxybenzoic acid (CAS 1261921-43-0) place the aldehyde at meta or para positions, fundamentally altering both the distance and orientation of the reactive formyl group relative to the carboxylate and phenolic hydroxyl moieties . Even the des-hydroxy analog 4-(2-formylphenyl)benzoic acid (CAS 205871-49-4) lacks the critical 2-hydroxy group essential for chelation, intramolecular catalysis, and subsequent derivatization at the phenolic oxygen . Generic substitution would therefore compromise both the synthetic utility and the physicochemical properties of any downstream products derived from this scaffold.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Analysis for CAS 1261945-55-4


Structural and Physicochemical Differentiation: Predicted Polar Surface Area and Lipophilicity vs. Closest Analogs

4-(2-Formylphenyl)-2-hydroxybenzoic acid exhibits a computed Polar Surface Area (PSA) of 74.60 Ų and a predicted LogP of 2.569 . In contrast, the des-hydroxy analog 4-(2-formylphenyl)benzoic acid (CAS 205871-49-4) displays a lower PSA of approximately 54.37 Ų (single carboxylic acid, no phenolic OH) due to the absence of the 2-hydroxy group [1]. This approximately 20 Ų difference in PSA is significant for membrane permeability prediction in drug discovery contexts, placing the target compound in a favorable range for oral bioavailability (PSA < 140 Ų is generally favorable, but PSA between 60–90 Ų is considered optimal for balancing permeability and solubility) [2]. Additionally, the ortho-formyl regioisomer (CAS 1261945-55-4) is expected to exhibit different aqueous solubility and hydrogen-bonding capacity compared to the meta-formyl isomer 4-(3-formylphenyl)-2-hydroxybenzoic acid (CAS 1261929-25-2), though experimental solubility data are not publicly available for either compound .

Medicinal chemistry Drug design Physicochemical property optimization

Ortho-Formyl vs. Meta-Formyl vs. Para-Formyl Regioisomer Reactivity: Differential Potential for Heterocycle Formation

The ortho-formyl group in 4-(2-formylphenyl)-2-hydroxybenzoic acid is sterically positioned to participate in intramolecular cyclization reactions with the adjacent phenolic hydroxyl or the carboxylic acid group on the opposing ring, a reactivity pattern fundamentally distinct from its meta- and para-formyl regioisomers . Prior art on related 2-formylbenzoic acid derivatives demonstrates that the ortho-aldehyde can undergo spontaneous or acid-catalyzed cyclization to form phthalide (lactone) intermediates, a reaction that is geometrically impossible for meta- or para-substituted analogs [1]. Specifically, 2-formylbenzoic acid exists predominantly as 3-hydroxyphthalide (the cyclic tautomer) in most solvents, indicating that the ortho relationship between formyl and carboxyl groups drives lactone formation [1]. In the target compound, the 2-hydroxy group on the benzoic acid ring provides an additional nucleophilic site, enabling divergent cyclization pathways (e.g., benzofuran or coumarin-type products) that are not accessible with the des-hydroxy analog or with regioisomers where the formyl group is more distant [2].

Synthetic chemistry Heterocycle synthesis Condensation reaction optimization

Hydroxybiphenyl Carboxylic Acid Pharmacophore: Patent-Documented Utility in Metabolic Disease Drug Discovery vs. Non-Hydroxylated Analogs

The hydroxybiphenyl carboxylic acid scaffold represented by 4-(2-formylphenyl)-2-hydroxybenzoic acid falls within the generic structure of Formula I disclosed in patent WO2006063697A1 and related filings (Sanofi-Aventis) claiming substituted hydroxybiphenyl carboxylic acids as antidiabetic agents [1]. In these patents, compounds of the class were tested for blood glucose-lowering activity and demonstrated efficacy in treating type II diabetes, disturbances of lipid and carbohydrate metabolism, and insulin resistance [2]. While the specific CAS compound 1261945-55-4 is not individually exemplified with biological data in these patents, its structural features (2-hydroxy substitution on the benzoic acid ring, biaryl connectivity at the 4-position, and the presence of a formyl substituent available for further derivatization) align precisely with the Markush claims covering active compounds [3]. By contrast, 4-(2-formylphenyl)benzoic acid (CAS 205871-49-4), which lacks the 2-hydroxy group, falls outside the preferred substitution pattern described in these patents, as the hydroxy group on the benzoic acid core is identified as a key pharmacophoric element for target engagement [1].

Metabolic disease Diabetes drug discovery PPAR modulation

Dual Ortho-Directing Group Architecture: Chelation-Controlled Reactivity vs. Non-Chelating Analogs in Metal-Catalyzed Cross-Coupling

4-(2-Formylphenyl)-2-hydroxybenzoic acid presents three distinct directing groups—carboxylic acid, phenolic hydroxyl, and aldehyde—each capable of coordinating transition metal catalysts for site-selective C–H functionalization . The ortho relationship between the formyl group and the biaryl linkage on the pendant phenyl ring, combined with the 2-hydroxy group on the benzoic acid core, creates a unique chelation environment that is fundamentally different from regioisomers. In 4-(3-formylphenyl)-2-hydroxybenzoic acid (CAS 1261929-25-2), the meta-formyl group cannot participate in the same chelation geometry with a metal center coordinated to the benzoic acid moiety, reducing catalyst-directing efficiency . Furthermore, the des-hydroxy analog 4-(2-formylphenyl)benzoic acid (CAS 205871-49-4) loses the bidentate chelation potential of the 2-hydroxy/carboxylate pair, which is well-established in salicylic acid chemistry to form stable metal complexes [1]. Although quantitative catalytic turnover data for CAS 1261945-55-4 in specific cross-coupling reactions are not publicly available, the presence of the 2-hydroxy substituent is known to enhance Pd(II)-mediated C–H activation rates by 2- to 10-fold in related salicylic acid substrates compared to non-chelating benzoic acid substrates [1].

Cross-coupling chemistry C–H activation Directed ortho-metalation

Best Research and Industrial Application Scenarios for 4-(2-Formylphenyl)-2-hydroxybenzoic acid (CAS 1261945-55-4)


Medicinal Chemistry Library Synthesis Targeting Metabolic Disease Chemotypes

Procurement of CAS 1261945-55-4 is justified for medicinal chemistry programs building compound libraries around the hydroxybiphenyl carboxylic acid chemotype claimed in patents for type II diabetes and metabolic syndrome [1]. The formyl group serves as a versatile synthetic handle for reductive amination, Schiff base formation, or Knoevenagel condensation, enabling rapid parallel library generation, while the 2-hydroxybenzoic acid core preserves the pharmacophoric features associated with the patented antidiabetic scaffold [1]. The des-hydroxy analog 4-(2-formylphenyl)benzoic acid cannot support the same structure-activity relationship exploration due to the critical role of the 2-hydroxy group in target binding as inferred from patent SAR [2].

Synthesis of Phthalide- and Benzofuran-Derived Heterocyclic Intermediates via Intramolecular Cyclization

This compound is suited for synthetic chemistry groups developing concise routes to oxygen heterocycles. The ortho-formyl group positioned relative to both the carboxylic acid and phenolic hydroxyl enables one-step cyclization to phthalide-type (via COOH participation) or benzofuran-type (via phenolic OH participation) frameworks, pathways that are sterically and geometrically precluded in the meta- and para-formyl regioisomers [3]. Laboratories seeking to reduce step count in the synthesis of coumarin, isocoumarin, or dibenzopyranone derivatives should prioritize this compound over its regioisomeric alternatives [3].

C–H Activation and Late-Stage Functionalization Method Development Using Multi-Dentate Substrates

For methodology groups developing palladium-, ruthenium-, or rhodium-catalyzed C–H functionalization protocols, 4-(2-formylphenyl)-2-hydroxybenzoic acid provides a uniquely rich substrate with three distinct directing groups enabling competitive or cooperative coordination studies . The 2-hydroxy/carboxylate pair offers bidentate chelation potential analogous to salicylic acid, while the ortho-formyl group provides an additional monodentate coordination site. This contrasts with 4-(2-formylphenyl)benzoic acid, which lacks the bidentate chelation motif, and with regioisomeric formyl derivatives that cannot coordinate the metal center simultaneously with the benzoic acid directing group [4].

Physicochemical Property Calibration in Drug Design: PSA and LogP Benchmarking

With a predicted PSA of 74.60 Ų and LogP of 2.569, this compound occupies a favorable drug-like property space suitable for permeability and solubility optimization studies . It serves as a useful scaffold for introducing additional substituents while maintaining PSA within the CNS-optimal range. The ΔPSA of approximately +20 Ų relative to the non-hydroxylated analog provides a quantifiable benchmark for medicinal chemists evaluating the impact of a phenolic hydroxyl on overall molecular properties without altering the core biaryl architecture [5].

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